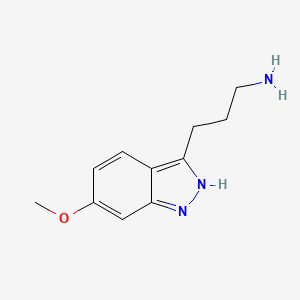![molecular formula C27H25N3O6S B13134131 [(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate](/img/structure/B13134131.png)
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a synthetic molecule with a complex structure. Its IUPAC name is (18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione; hydrochloride . Let’s break down its features:
Molecular Formula: C28H29ClN4O3
Molecular Weight: 505 Da
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps
Starting Materials: The synthesis begins with appropriate starting materials, which may include cyclic compounds and functional groups.
Cyclization: Intramolecular cyclization reactions are crucial for constructing the complex ring system.
Functionalization: Various functional groups are introduced through chemical reactions.
Methylation: The dimethylamino group is added to the structure.
Final Steps: The compound is further modified to achieve the desired product.
Industrial Production: Industrial-scale production methods likely involve optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially affecting its biological activity.
Reduction: Reduction reactions could alter its properties.
Substitution: Substituent groups can be replaced by other functional groups.
Common Reagents: Specific reagents depend on the reaction type.
Major Products: These reactions yield derivatives with modified structures.
Scientific Research Applications
Chemistry:
Enzyme Inhibition: The compound inhibits protein kinase Cβ (PKCβ) selectively.
Drug Development: Researchers explore its potential as a drug candidate.
Cell Signaling: Investigated for its impact on cellular signaling pathways.
Cell Proliferation: May affect cell growth and division.
Diabetes: Studied for its role in managing diabetes-related complications.
Retinal Disorders: Investigated as a treatment for diabetic retinopathy.
Pharmaceuticals: Its PKCβ inhibition properties make it relevant for drug development.
Mechanism of Action
The compound’s mechanism involves inhibiting PKCβ, affecting downstream signaling pathways. It likely influences cellular processes related to cell growth, inflammation, and metabolism.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it with other PKC inhibitors. Its unique structure and selectivity distinguish it from related molecules.
Properties
Molecular Formula |
C27H25N3O6S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[(18S)-3,5-dioxo-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaen-18-yl]methyl methanesulfonate |
InChI |
InChI=1S/C27H25N3O6S/c1-37(33,34)36-16-17-10-11-29-14-20(18-6-2-4-8-22(18)29)24-25(27(32)28-26(24)31)21-15-30(12-13-35-17)23-9-5-3-7-19(21)23/h2-9,14-15,17H,10-13,16H2,1H3,(H,28,31,32)/t17-/m0/s1 |
InChI Key |
GACYONFEVKQWRM-KRWDZBQOSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
Canonical SMILES |
CS(=O)(=O)OCC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


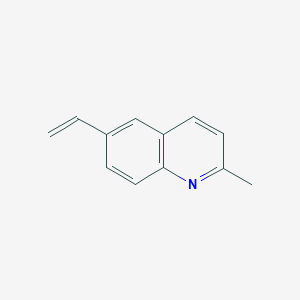

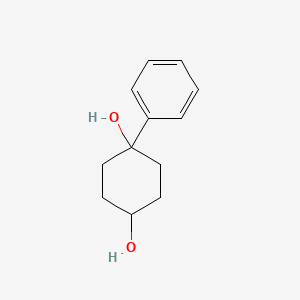
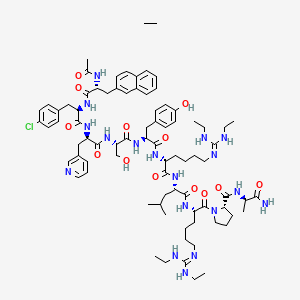
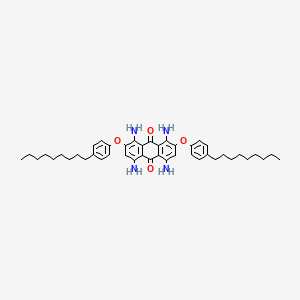


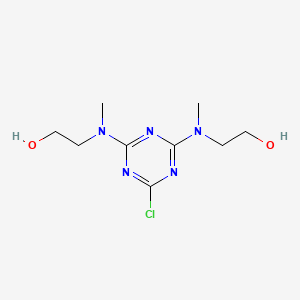
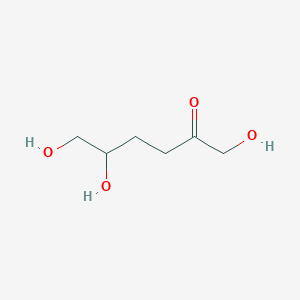
![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5Z)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B13134112.png)

![2,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13134115.png)
